4-Ethoxynaphthalene-1-carbonitrile

Description

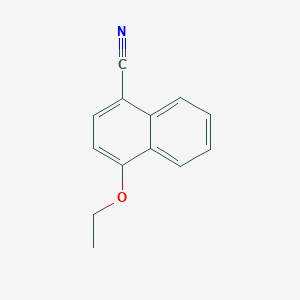

4-Ethoxynaphthalene-1-carbonitrile (CAS 62677-55-8) is a naphthalene derivative substituted with an ethoxy group (-OCH₂CH₃) at the 4-position and a cyano group (-CN) at the 1-position. Its molecular formula is C₁₃H₁₁NO, with a molecular weight of 197.23 g/mol. The ethoxy group enhances lipophilicity, while the cyano group contributes to polar interactions, making this compound a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .

Structure

3D Structure

Properties

CAS No. |

62677-55-8 |

|---|---|

Molecular Formula |

C13H11NO |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

4-ethoxynaphthalene-1-carbonitrile |

InChI |

InChI=1S/C13H11NO/c1-2-15-13-8-7-10(9-14)11-5-3-4-6-12(11)13/h3-8H,2H2,1H3 |

InChI Key |

ZJHYSAFNOZMGDG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)C#N |

Origin of Product |

United States |

Preparation Methods

O-Alkylation of 4-Hydroxynaphthalene-1-carbonitrile

The most direct route involves O-alkylation of 4-hydroxynaphthalene-1-carbonitrile (Figure 1 ). This method parallels ethoxylation strategies observed in naphthalene sulfonic acid derivatives.

Procedure :

-

Substrate Preparation : 4-Hydroxynaphthalene-1-carbonitrile is synthesized via cyanation of 4-hydroxy-1-bromonaphthalene using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C.

-

Ethoxylation : The hydroxyl group undergoes alkylation with ethyl chloride in the presence of potassium carbonate (K₂CO₃) and ethanol at 120°C under autoclave conditions. The reaction achieves 80–90% yield when conducted in a nitrogen atmosphere to prevent oxidation.

Key Parameters :

-

Temperature : 120°C ensures sufficient reactivity of ethyl chloride.

-

Base : K₂CO₃ neutralizes HCl byproduct, driving the reaction forward.

-

Solvent : Ethanol acts as both solvent and mild acid catalyst.

Challenges :

Cyanation of 4-Ethoxynaphthalen-1-yl Halides

An alternative approach introduces the nitrile group after ethoxylation (Figure 2 ).

Procedure :

-

Bromination : 4-Ethoxynaphthalene undergoes electrophilic bromination at position 1 using bromine (Br₂) and iron(III) bromide (FeBr₃) in dichloromethane (DCM).

-

Cyanation : The resulting 4-ethoxy-1-bromonaphthalene reacts with CuCN in DMF at 150°C via nucleophilic aromatic substitution (NAS).

Optimization Insights :

-

Catalyst : FeBr₃ enhances regioselectivity, directing bromination to the para position relative to the ethoxy group.

-

Reaction Time : Extended heating (24–48 hours) improves NAS efficiency due to the electron-donating ethoxy group deactivating the aromatic ring.

Yield Considerations :

Advanced Catalytic Methods

Sulfonic Acid-Functionalized Chitosan Catalysis

Recent advances utilize heterogeneous catalysts for milder ethoxylation. A sulfonic acid-functionalized chitosan (CS–SO₃H) promotes O-alkylation of hydroxylated naphthalenes with ethanol under reflux.

Procedure :

-

Reaction Setup : 4-Hydroxynaphthalene-1-carbonitrile, ethanol, and CS–SO₃H are heated in acetonitrile at 82°C for 24 hours.

-

Workup : The catalyst is filtered and reused, demonstrating five cycles without significant activity loss.

Advantages :

-

Eco-Friendly : Avoids hazardous alkylating agents like ethyl chloride.

-

Selectivity : No detectable N-alkylation due to the catalyst’s protonation of the hydroxyl group.

Limitations :

Comparative Analysis of Methods

| Method | Yield | Conditions | Catalyst | Scalability |

|---|---|---|---|---|

| O-Alkylation | 80–90% | 120°C, autoclave | K₂CO₃ | Industrial |

| Cyanation | 50–65% | 150°C, DMF | CuCN | Lab-scale |

| CS–SO₃H Catalysis | 70–75% | 82°C, reflux | CS–SO₃H | Pilot-scale |

Key Findings :

-

Traditional O-alkylation offers high yields but requires harsh conditions.

-

Catalytic methods balance efficiency and sustainability, albeit with moderate yields.

Mechanistic Insights

O-Alkylation Mechanism

Ethoxylation proceeds via an SN2 mechanism (Figure 3 ):

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxynaphthalene-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed:

Oxidation: Naphthoquinones.

Reduction: Amino derivatives.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

4-Ethoxynaphthalene-1-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxynaphthalene-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares 4-Ethoxynaphthalene-1-carbonitrile with key analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 62677-55-8 | C₁₃H₁₁NO | 197.23 | Ethoxy (-OCH₂CH₃), Cyano (-CN) |

| 4-Isocyanatonaphthalene-1-carbonitrile | 496841-05-5 | C₁₂H₆N₂O | 194.19 | Isocyanate (-NCO), Cyano (-CN) |

| 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile | N/A | C₁₇H₁₄N₂O₂ | 278.31 | Amino (-NH₂), Hydroxy (-OH), Cyano (-CN) |

| 1-Naphthalenecarbonitrile, 4-(hexahydro-1H-azepin-1-yl) | 664362-62-3 | C₁₇H₁₈N₂ | 250.34 | Azepine ring, Cyano (-CN) |

Key Observations :

- Substituent Effects: The ethoxy group in this compound provides moderate electron-donating effects, contrasting with the electron-withdrawing isocyanate group in 4-isocyanatonaphthalene-1-carbonitrile .

- Molecular Weight : Azepine-substituted analogs (e.g., 664362-62-3) have higher molecular weights due to bulky heterocyclic groups, impacting solubility and bioavailability .

Physicochemical Properties

Melting Points and Solubility

- This compound: No explicit melting point data is available, but ethoxy groups typically reduce crystallinity compared to polar substituents.

- Compound 1E (Chromene derivative) : Melting point = 223–227°C, attributed to hydrogen bonding from -NH₂ and -OH groups .

- 4-Isocyanatonaphthalene-1-carbonitrile : Reactivity of the isocyanate group limits thermal stability; data on melting/boiling points are unspecified .

Polarity and Solubility

- The cyano group (-CN) confers moderate polarity to all compounds. However, this compound’s ethoxy group enhances lipophilicity (LogP ~2.6–3.0 estimated), favoring solubility in organic solvents.

Toxicological Considerations

Cyano groups generally increase toxicity compared to hydrocarbons, necessitating careful handling.

Biological Activity

4-Ethoxynaphthalene-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, antioxidant, and cytotoxic activities, supported by various studies and data tables.

This compound is characterized by its naphthalene structure substituted with an ethoxy group and a carbonitrile group. Its molecular formula is with a molecular weight of approximately 185.23 g/mol.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

| Bacillus cereus | 16 µg/mL | 18 |

| Pseudomonas aeruginosa | 128 µg/mL | 10 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus cereus.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including the DPPH radical scavenging assay. The compound demonstrated a notable ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity of this compound

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

At higher concentrations, the compound showed up to 80% inhibition of DPPH radicals, indicating strong antioxidant activity.

Cytotoxic Activity

Research has also focused on the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cells.

Table 3: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The IC50 values suggest that the compound possesses moderate cytotoxicity against these cancer cell lines, making it a candidate for further exploration in anticancer drug development.

Case Studies

A notable study conducted by Zwain et al. (2023) synthesized various derivatives of carbonitriles, including those related to naphthalene structures. Their findings indicated that structural modifications significantly influenced biological activity, reinforcing the importance of chemical structure in determining efficacy against microbial strains and cancer cells .

Q & A

Q. What are the common synthetic routes for 4-Ethoxynaphthalene-1-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or etherification. For example, analogous naphthalene derivatives (e.g., 4-Hydroxynaphthalene-2-carbonitrile) are synthesized via oxime formation using hydroxylamine hydrochloride and sodium acetate, followed by acetylation . For ethoxy substitution, ethoxide ions (NaOEt) may replace hydroxyl groups under anhydrous conditions. Yield optimization requires controlled temperature (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric excess of the ethoxy donor. Side reactions (e.g., over-oxidation) are minimized using milder bases like K₂CO₃.

Q. How do the hydroxyl and cyano groups influence the compound’s spectroscopic characterization?

- Methodological Answer :

- NMR : The ethoxy group (-OCH₂CH₃) shows triplet (δ 1.3–1.5 ppm for CH₃) and quartet (δ 3.4–3.7 ppm for OCH₂) in ¹H NMR. The cyano (-CN) group appears as a sharp singlet in ¹³C NMR (δ 115–120 ppm).

- IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-O-C stretch).

- MS : Molecular ion peak [M⁺] at m/z corresponding to C₁₃H₁₁NO (MW 197.2). Fragmentation patterns include loss of ethoxy (-46 Da) and cyano (-26 Da) groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for naphthalene derivatives during meta-analyses?

- Methodological Answer : Apply systematic frameworks from the Toxicological Profile for Naphthalene:

- Risk of Bias Assessment : Use criteria in Tables C-6 and C-7 (), such as randomization, allocation concealment, and outcome reporting. Studies are stratified by confidence levels (High, Moderate, Low) based on yes/no responses .

- Data Harmonization : Adjust for variables like exposure duration (acute vs. chronic) and model systems (e.g., rodent vs. in vitro). For example, discrepancies in hepatotoxicity data may arise from species-specific metabolic pathways.

Q. What crystallographic refinement strategies are recommended for this compound derivatives using SHELX programs?

- Methodological Answer :

- Structure Solution : Use SHELXD for initial phasing with high-resolution (<1.0 Å) X-ray data. For twinned crystals, employ the TWIN command in SHELXL .

- Refinement : Apply anisotropic displacement parameters (ADPs) for non-H atoms. Hydrogen atoms are added geometrically (HFIX command). Residual electron density peaks (<0.3 e⁻/ų) indicate proper convergence.

- Validation : Check R-factors (R₁ < 5% for I > 2σ(I)) and goodness-of-fit (GOF ≈ 1.0).

Q. What computational methods predict the environmental partitioning of this compound?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models:

- LogP Calculation : Estimated via XLogP3 (e.g., ~3.5 for similar naphthalene derivatives) .

- Degradation Pathways : Hydrolysis of the ethoxy group (half-life >100 days at pH 7) dominates in aquatic systems. Atmospheric OH radical reaction rate constants (kOH ≈ 5×10⁻¹¹ cm³/molecule/s) predict moderate persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.